trans-Codeine hydrobromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
16206-71-6 |
|---|---|
Molecular Formula |
C18H22BrNO3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12-,13+,17+,18+;/m1./s1 |
InChI Key |
XOXNTPXYPCJBHI-WKGHHLRDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Br |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
Origin of Product |
United States |
Overview of Academic Research on Trans Codeine Hydrobromide
Academic inquiry into trans-codeine hydrobromide is situated at the intersection of natural product chemistry, stereochemistry, and synthetic methodology. Unlike its naturally occurring counterpart, (-)-codeine, the "trans" designation in trans-codeine refers to the stereochemical relationship at the junction of two of its constituent rings, a feature that profoundly alters its three-dimensional structure and has been a subject of synthetic challenge and pharmacological interest.
Opioid alkaloids are a class of naturally occurring chemical compounds isolated from the opium poppy, Papaver somniferum. oup.com The foundational molecule of this class is morphine, first isolated in 1804 by Friedrich Wilhelm Adam Sertürner. mdpi.com Codeine, or 3-methylmorphine, is another major alkaloid found in the opium poppy. wikipedia.org These compounds are characterized by a rigid pentacyclic structure known as the morphinan (B1239233) scaffold. mdpi.com
A critical stereochemical feature of naturally occurring morphinan alkaloids like morphine and codeine is the cis-fusion of the B and C rings (the B/C-cis-morphinan structure). mdpi.com This specific arrangement is a product of the plant's biosynthetic pathways. mdpi.com In contrast, trans-fused morphinans, also referred to as isomorphinans, feature a B/C-trans ring junction. mdpi.com This structural alteration means that a B/C-cis-morphinan cannot be converted into a B/C-trans-morphinan simply by rotating parts of the molecule; chemical bonds must be broken and reformed. mdpi.com
trans-Codeine, therefore, is a diastereomer of codeine, differing in the spatial orientation at the B/C ring junction. The study of such isomers is fundamental in medicinal chemistry, as stereochemistry can dramatically influence a molecule's interaction with biological targets like opioid receptors. nih.gov Research has shown that stereospecificity is a hallmark of opiates; for instance, the l-isomer of codeine is active in certain biological assays where the d-isomer is not. nih.gov The synthesis and study of B/C trans-fused morphine structures, including trans-codeine, have been undertaken to explore these stereochemical boundaries. acs.orgnih.gov
The morphinan skeleton is a privileged scaffold in medicinal chemistry and has been the subject of extensive synthetic efforts for decades. oup.comnih.gov The drive to synthesize derivatives of the morphinan backbone stems from the goal of developing new compounds with improved properties, such as enhanced analgesic effects or different receptor selectivity profiles. nih.gov Thebaine, another opium alkaloid, is a common starting material for the semi-synthesis of many important pharmaceuticals, including oxycodone and naloxone. nih.govresearchgate.net
The synthesis of non-natural derivatives, such as those with a trans-fused morphinan skeleton, presents significant challenges to synthetic chemists and provides a platform for developing and showcasing novel synthetic methodologies. acs.org The creation of the C13 quaternary center and the construction of the pentacyclic skeleton are key hurdles in the total synthesis of morphinan alkaloids. udel.edu Research in this area has led to the development of various synthetic strategies, including intramolecular carbenoid insertions and Diels-Alder reactions, to build the complex architecture of these molecules. udel.edumdpi.com
Furthermore, modifying the morphinan structure at different positions—such as ring A, ring C, or the nitrogen atom at position 17—has led to vast libraries of compounds. nih.gov These synthetic explorations are crucial for understanding the structure-activity relationships of opioid ligands and for the continued development of novel therapeutics. oup.comnih.gov The synthesis of B/C trans-fused derivatives like trans-codeine is a part of this broader effort to explore the chemical space around the morphinan core. nih.gov
The history of research into codeine and its analogues began shortly after the isolation of morphine. nih.gov Codeine itself was first isolated in 1832 by Pierre Jean Robiquet. nih.gov Early research focused on understanding the structure of these alkaloids, a feat accomplished for morphine in 1925 by Robert Robinson. nih.gov From the early 20th century, codeine became a starting point for the synthesis of other opioids, including dihydrocodeine (1908), oxycodone (1916), and hydrocodone (1920). wikipedia.org
The study of codeine's isomers also has a long history. As early as the 1940s, researchers were aware of several isomers of codeine, including isocodeine, allopseudocodeine, and pseudocodeine. wikipedia.org These isomers differ in the stereochemistry of the hydroxyl group on the C-ring. mdpi.compublish.csiro.au The development of analytical techniques like nuclear magnetic resonance (NMR) spectroscopy was crucial in elucidating the precise structures and conformations of these isomers. publish.csiro.au
The synthesis of the unnatural trans-fused morphinan structures represents a more recent chapter in this history. An improved synthesis for trans-codeine was reported in the 1970s, as part of a broader investigation into B/C trans-fused morphine derivatives. acs.orgnih.gov This line of research continues to be an active area, driven by the quest for compounds with novel pharmacological profiles and the persistent challenges posed by complex natural product synthesis. oup.comnih.gov
Data Tables
Table 1: Comparison of Selected Codeine Isomers
This table provides a comparative overview of naturally occurring codeine and some of its key isomers, highlighting differences in their structural features.
| Compound | Ring C Hydroxyl Position | Hydroxyl Orientation | B/C Ring Fusion |
| Codeine | C-6 | Equatorial | cis unodc.org |
| Isocodeine | C-6 | Axial | cis unodc.org |
| Pseudocodeine | C-8 | Equatorial | cis unodc.org |
| Allopseudocodeine | C-8 | Axial | cis unodc.org |
| trans-Codeine | C-6 | Equatorial | trans mdpi.com |
Table 2: Key Milestones in the Historical Development of Codeine Research
This table outlines significant events in the discovery and scientific development of codeine and its analogues.
| Year | Milestone | Significance | Reference |
| 1832 | Isolation of Codeine | Pierre Jean Robiquet isolates codeine, the second major alkaloid of opium. | nih.gov |
| 1908 | Synthesis of Dihydrocodeine | A semi-synthetic derivative of codeine is developed in Germany. | wikipedia.org |
| 1925 | Morphine Structure Proposed | Robert Robinson elucidates the chemical structure of morphine, which also defines the core structure of codeine. | nih.gov |
| 1953 | Stereochemistry of Morphine | Detailed studies clarify the complex stereochemical relationships within the morphine and codeine family. | unodc.org |
| 1968 | New Nomenclature Proposed | Makleit and Bognár propose a new nomenclature for morphine derivatives based on the four main codeine isomers. | mdpi.com |
| 1970 | Improved Synthesis of trans-Codeine | Researchers report an improved synthetic route to B/C trans-fused codeine. | acs.orgnih.gov |
Structural Elucidation and Stereochemistry of Trans Codeine Hydrobromide
Molecular Architecture and Salt Form Considerations
trans-Codeine hydrobromide is the hydrobromide salt of codeine, an opiate alkaloid. The core structure is the rigid pentacyclic morphinan (B1239233) skeleton, which consists of four rings (A, B, C, D) and an additional ether linkage forming a fifth ring (E). oup.commdpi.com The molecule possesses a distinct T-shape. mdpi.compreprints.org The hydrobromide salt form is achieved by the protonation of the basic nitrogen atom at position 17 by hydrobromic acid. This salt formation is a common strategy to improve the aqueous solubility and stability of alkaloid compounds.
Crystallographic studies, particularly of codeine hydrobromide dihydrate, have been instrumental in elucidating the precise three-dimensional arrangement of the atoms. iucr.org The crystal structure reveals the intricate network of interactions, including hydrogen bonding, involving the bromide ion, water molecules (in the dihydrate form), and the functional groups of the codeine molecule. iucr.orgacs.org
| Compound | Molecular Formula | Molecular Weight | Crystal System | Space Group |
| Codeine Hydrobromide Dihydrate | C₁₈H₂₆BrNO₅ | 436.31 g/mol | Orthorhombic | P2₁2₁2₁ |
Stereochemical Aspects of the Morphinan Skeleton
Codeine possesses five asymmetric carbon atoms at positions 5, 6, 9, 13, and 14. mdpi.commdpi.comunodc.org The absolute configuration of the codeine molecule was definitively established through X-ray crystallography of its hydrobromide dihydrate salt, utilizing the anomalous scattering of X-rays by the bromine atom. iucr.org This technique allowed for the unambiguous determination of the spatial arrangement of the atoms, confirming the naturally occurring levorotatory (-) form. The established absolute configuration for natural codeine is crucial for understanding its relationship to other morphinan alkaloids like morphine, to which it is structurally and stereochemically related. unodc.org
| Chiral Center | Absolute Configuration (Natural Codeine) |
| C5 | R |
| C6 | S |
| C9 | R |
| C13 | R |
| C14 | S |
Note: The absolute configurations can differ in synthetic or modified derivatives.
The morphinan skeleton features a rigid and complex arrangement of fused rings. The B and C rings are in a cis-fused configuration, while the C and D rings are trans-fused. nii.ac.jpunodc.org This fusion pattern results in a highly constrained structure.
Ring B (Cyclohexene): Adopts a half-chair or boat-like conformation.
Ring C (Cyclohexene): In codeine, with the C7-C8 double bond, this ring has a flattened boat conformation. mdpi.com
Ring D (Piperidine): Typically exists in a chair conformation.
The multifaceted stereochemistry of the morphinan skeleton gives rise to various types of isomers.
While "trans-codeine" is specified in the subject, within the context of the rigid morphinan ring system, the term "trans" most relevantly applies to the fusion of the C and D rings. nii.ac.jpunodc.org This trans-fusion is a characteristic feature of the natural morphinan skeleton. Isomerism can also be considered in relation to substituents on the rings. For instance, the relationship between the substituent at C-6 and the ethanamine bridge (C9, C10, N17) can be described in terms of cis or trans orientations.
Enantiomers are non-superimposable mirror images. The enantiomer of natural (-)-codeine is (+)-codeine, which has the opposite configuration at all five chiral centers. udel.edu Enantiomers typically have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical rotation) and other chiral molecules. metabolomics.se
Diastereomers are stereoisomers that are not mirror images of each other. google.com They arise when some, but not all, of the chiral centers are inverted. Codeine has several known diastereomers, including isocodeine, pseudocodeine, and allopseudocodeine, which differ in the stereochemistry at C-6 and/or C-8. mdpi.com Unlike enantiomers, diastereomers have different physical and chemical properties.
| Isomer | Key Stereochemical Difference from Codeine |
| Isocodeine | Epimer at C-6 (hydroxyl group is axial) |
| Pseudocodeine | Different position and stereochemistry of the hydroxyl group (at C-8) |
| Allopseudocodeine | Diastereomer with differences at C-6 and C-8 |
Isomerism Studies of Codeine Derivatives
Advanced Structural Characterization Techniques
The definitive three-dimensional structure and stereochemistry of codeine and its salts are established through a combination of powerful analytical methods. These techniques provide empirical data on crystal structure, intermolecular forces, and chiroptical properties, which are fundamental to understanding the molecule's configuration.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of a crystalline solid. For codeine hydrobromide, this technique has provided a clear picture of its molecular architecture and packing in the solid state. The most thorough studies have been conducted on its dihydrate form.
The crystal structure of codeine hydrobromide dihydrate was elucidated and later refined in seminal crystallographic studies. iucr.orgiucr.org These investigations established that the compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group was identified as P2₁2₁2₁, a common non-centrosymmetric space group for chiral molecules. iucr.orgacs.org This space group indicates the presence of three mutually perpendicular two-fold screw axes as the only symmetry elements.
The refined unit cell parameters from three-dimensional intensity data provide the precise dimensions of the repeating unit in the crystal lattice. iucr.org There are four molecules of codeine hydrobromide dihydrate within each unit cell (Z = 4). iucr.org
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₃·HBr·2H₂O | iucr.org |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | P2₁2₁2₁ | iucr.org |
| a (Å) | 13.089 ± 0.010 | iucr.org |
| b (Å) | 20.825 ± 0.015 | iucr.org |
| c (Å) | 6.808 ± 0.005 | iucr.org |
| Volume (ų) | 1856.3 | iucr.org |
| Z (Formula units per cell) | 4 | iucr.org |
The arrangement of molecules in the crystal is stabilized by a complex network of intermolecular forces, primarily hydrogen bonds involving the codeine cation, the bromide anion, and the water molecules of crystallization. In the crystal lattice of the dihydrate, the bromide ion is closely associated with three water molecules. iucr.org
A significant hydrogen bond is observed between the hydroxyl group of the codeine molecule and one of the water molecules (H₂O'), with an O-H···OH₂ distance of 2.77 Å. iucr.org Another key interaction is the hydrogen bond between the protonated nitrogen of one codeine molecule and the hydroxyl group of a neighboring molecule, with a separation of 2.83 Å. iucr.org This head-to-tail hydrogen bonding links the molecules into infinite chains. cdnsciencepub.com The introduction of water molecules into the crystal lattice of morphinanes typically generates a hydrogen-bonding network of a higher dimension, which explains the high propensity for these compounds to form stable hydrates. acs.org In related codeine phosphate (B84403) salts, codeine cations are linked via (codeine)–N–H⋯O–(phosphate) and (codeine)–O–H⋯O–(codeine) hydrogen bonds, with water molecules acting as bridges between the cation and anion chains. rsc.orgresearchgate.net
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect of pharmaceutical science. For codeine salts, this phenomenon is most prominently observed through the formation of various hydrates (solvatomorphism). While codeine hydrobromide is well-characterized as a dihydrate, other codeine salts exhibit more extensive polymorphism. iucr.orgiucr.org
For example, codeine phosphate is known to form a sesquihydrate (1.5 water molecules) and a hemihydrate (0.5 water molecules), both of which are stable at room temperature, as well as an unstable monohydrate and two distinct anhydrous polymorphs at higher temperatures. rsc.org The existence of various salts such as phosphate, hydrochloride, sulfate (B86663), and hydrobromide itself points to the diverse crystalline landscape of codeine. tga.gov.au The investigation into these different solid-state forms is crucial as changes in crystal structure can affect the physical properties of the material. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and stereochemistry of organic molecules in solution. For a complex molecule like trans-codeine, a full suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is employed for unambiguous assignment of all proton and carbon signals and to confirm its three-dimensional structure. nih.govuci.edu
The stereochemistry of the molecule, including the characteristic trans-fusion of the B/C rings, is confirmed primarily through the Nuclear Overhauser Effect (NOE), which is observed in a NOESY experiment. wikipedia.org The NOE is a through-space interaction between protons that are close to each other, typically within 5 Å. The presence or absence of NOE cross-peaks between specific protons allows for the determination of their relative spatial orientation. wikipedia.orgharvard.edu For instance, the stereochemistry of codeine derivatives has been confirmed by observing NOE correlations; the cis-relationship between protons at C13 and C14 was established by a 7% NOE between them in one study. udel.edu In another, the lack of a NOESY correlation between the axial Hβ at C5 and the proton at C8 was used to determine the stereochemistry of an addition to the C-ring. nih.gov By systematically analyzing such through-space correlations across the entire molecule, a complete and validated 3D model of the molecule's conformation in solution can be constructed, confirming the relative configuration of all five chiral centers. nih.govanu.edu.au
Chiroptical Spectroscopy for Optical Purity and Configuration (e.g., Optical Rotation, Circular Dichroism)
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information on its absolute configuration and optical purity.
Optical Rotation is a measure of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The value is highly specific to the molecule's structure. For example, the synthesis of (+)-codeine, the enantiomer of the natural product, was confirmed by comparing its optical rotation to that of natural (-)-codeine. udel.edu The optical activity of complex molecules like morphine and codeine is an additive function of the rotations at each of their five constituent chiral centers. mdpi.com
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum is a unique fingerprint of a chiral molecule's three-dimensional structure. The absolute configuration of codeine can be determined by comparing its experimental CD spectrum to one predicted by quantum chemical calculations. faccts.de For codeine, the CD spectrum shows a characteristic negative band in the 280-290 nm region. One study reported a maximum molar ellipticity for codeine of -85 at 286 nm in a buffered solution. sci-hub.se The analysis of CD and Optical Rotatory Dispersion (ORD) spectra is a standard method for the detailed characterization of codeine derivatives. mdpi.com
Spectroscopic Characterization Methodologies for Trans Codeine Hydrobromide
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its structure.
In mass spectrometry, the parent molecule is ionized and often breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used for identification. The choice of ionization technique and the coupling with a separation method like Gas Chromatography (GC) or Liquid Chromatography (LC) are critical.
For a codeine derivative, common fragmentation pathways involve the cleavage of the bonds adjacent to the nitrogen atom, loss of the N-methyl group, and fragmentation of the ether linkages and the fused ring system. The specific fragmentation pattern can help to confirm the identity of the compound and distinguish it from its isomers.
Interactive Data Table: Common Fragment Ions Observed in the Mass Spectrum of Codeine
| m/z | Proposed Fragment Structure/Loss |
| 299 | [M]+ (Molecular Ion) |
| 284 | [M - CH₃]+ |
| 242 | [M - C₂H₅N]+ |
| 229 | Retro-Diels-Alder fragmentation |
| 162 | Fragment containing the aromatic ring and ether linkage |
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecular ion and its fragments. From the exact mass, the elemental composition (the precise number of atoms of each element) can be calculated. This is a powerful tool for confirming the molecular formula of an unknown compound or verifying the identity of a known substance like trans-Codeine hydrobromide. The high accuracy of HRMS also aids in distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural confirmation of this compound. In this method, the protonated molecule ([M+H]⁺) is first isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.
The fragmentation of the protonated codeine molecule, with a mass-to-charge ratio (m/z) of 300.4, follows distinct pathways. A primary fragmentation route involves the cleavage of the piperidine (B6355638) ring, a characteristic feature for this class of alkaloids. nih.gov The initial steps often involve the loss of substituents from the non-aromatic portions of the molecule. researchgate.net By analyzing the resulting product ions, analysts can confirm the presence and position of key structural motifs, distinguishing it from isomers and related compounds. High-resolution mass spectrometry can further aid in the comprehensive elucidation of these fragmentation pathways. nih.gov
Table 1: Major Fragment Ions of Protonated Codeine in Tandem Mass Spectrometry This table is interactive and can be sorted by clicking on the column headers.
| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Putative Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 300.4 | 242.1 | C₃H₈N | Cleavage and loss of the N-methylated piperidine ring bridge |
| 300.4 | 229.1 | C₃H₇NO | Loss of the ethanamine bridge and a hydrogen |
| 300.4 | 215.1 | C₄H₉NO | Fission of the piperidine ring |
| 300.4 | 199.1 | C₅H₉NO₂ | Loss of the amine group and a C₂H₄O group researchgate.net |
Isotope Labeling Studies in Mass Spectrometry
Isotope labeling is a critical tool in mass spectrometry used to trace fragmentation pathways and to serve as an ideal internal standard for quantitative analysis. gcms.czamericanlaboratory.com In this technique, certain atoms in the this compound molecule are replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govnih.gov
When an isotopically labeled codeine analog is analyzed by MS/MS, the resulting fragment ions will have a higher mass corresponding to the incorporated isotopes. researchgate.net By comparing the fragmentation patterns of the labeled and unlabeled compound, researchers can precisely determine which atoms are retained and which are lost in each fragment. This provides definitive evidence for proposed fragmentation mechanisms. researchgate.netnih.gov For instance, labeling the N-methyl group with deuterium (creating codeine-d₃) results in a 3-Dalton mass shift in fragments containing this group, confirming their identity. gcms.cz This approach has been instrumental in elucidating the complex fragmentation of morphinan (B1239233) alkaloids. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy explores the transitions between quantized vibrational energy states of a molecule upon interaction with electromagnetic radiation. These techniques are exceptionally sensitive to the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations (stretching, bending) of its chemical bonds. vscht.cz
The IR spectrum of codeine exhibits several characteristic absorption bands. A prominent broad band is typically observed in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group. researchgate.net The C-H stretching vibrations of the aromatic ring, methyl, and methylene (B1212753) groups appear in the 3050-2800 cm⁻¹ range. researchgate.net The aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. A particularly strong absorption band due to the C-O-C asymmetric stretching of the ether linkage is also a key diagnostic feature. researchgate.net
Table 2: Characteristic Infrared Absorption Bands for Codeine This table is interactive and can be sorted by clicking on the column headers.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | Stretching (broad) | O-H (hydroxyl) researchgate.net |
| 3050-2800 | Stretching | C-H (aromatic, aliphatic) researchgate.net |
| ~1630 | Stretching | C=C (aromatic ring) derpharmachemica.com |
| ~1500 | Stretching | C=C (aromatic ring) |
| ~1440 | Bending | C-H (CH₂ scissoring) nih.gov |
| ~1300 | Stretching | C-O (ether) derpharmachemica.com |
| ~1265 | Stretching | C-O (ether, aromatic) researchgate.net |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. researchgate.net It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations that may be weak or absent in the IR spectrum. It is particularly useful for analyzing the skeletal framework of the molecule.
The Raman spectrum of codeine shows characteristic signals that aid in its identification. mdpi.com Prominent peaks are often observed corresponding to the vibrational modes of the aromatic ring and the morphinan core structure. nih.govresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can significantly amplify the Raman signal, allowing for the detection of trace amounts of the compound. researchgate.netmdpi.com
Table 3: Selected Raman Shifts for Codeine This table is interactive and can be sorted by clicking on the column headers.
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~1610 | C=C stretching (aromatic ring) nih.gov |
| ~1435 | CH₂ scissoring mdpi.com |
| ~1270 | C-C stretching (ring) nih.gov |
| ~1225 | C-C-C out-of-plane bending nih.gov |
| ~820 | C-H bending (aromatic ring) nih.gov |
| ~630 | Aromatic ring C=CH out-of-plane bending nih.gov |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectrophotometry)
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org This technique is particularly sensitive to molecules containing chromophores, such as unsaturated systems and aromatic rings.
This compound contains a benzene (B151609) ring, which acts as a chromophore. nih.gov The absorption of UV radiation promotes electrons in the π bonding orbitals to higher energy π* antibonding orbitals (a π → π* transition). libretexts.org The UV spectrum of codeine in an acidic solution typically shows a primary absorption maximum (λₘₐₓ) around 285 nm. nih.govsigmaaldrich.com The position and intensity of this peak are useful for quantitative analysis and for confirming the presence of the aromatic system. nih.gov
Table 4: UV-Vis Absorption Data for Codeine This table is interactive and can be sorted by clicking on the column headers.
| Wavelength (λₘₐₓ) | Solvent | Electronic Transition | Chromophore |
|---|
Computational Chemistry and Theoretical Studies of Trans Codeine Hydrobromide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of complex organic molecules. For a novel or less-studied compound like trans-codeine hydrobromide, these methods would provide foundational insights into its structure and reactivity.
A primary step in the computational study would be the geometry optimization of the this compound molecule. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers would calculate the bond lengths, bond angles, and dihedral angles of the molecule's ground state.
Given the flexibility of the morphinan (B1239233) skeleton, a comprehensive conformational analysis would be necessary. This would involve systematically rotating the molecule's rotatable bonds to map out the potential energy surface. The resulting conformational energy landscape would identify various local energy minima (stable conformers) and the transition states that connect them, providing a detailed picture of the molecule's flexibility and preferred shapes in a vacuum or in solution.
Once the optimized geometry is obtained, an analysis of the electronic structure would follow. This involves examining the distribution of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large gap generally implies high stability, while a small gap suggests the molecule is more reactive. The visualization of HOMO and LUMO orbitals would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, offering crucial information for predicting reaction mechanisms.
Table 1: Theoretical Global Chemical Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
This table is illustrative of the types of data that would be generated from a DFT analysis. Actual values for this compound are not available.
Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound and allow for direct comparison with experimental results.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., 1H and 13C) in the optimized structure of this compound, a theoretical NMR spectrum can be generated. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), would be instrumental in assigning peaks in an experimentally obtained spectrum, confirming the trans-conformation.
The calculation of vibrational frequencies provides a theoretical Infrared (IR) and Raman spectrum. This analysis involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.). By comparing the calculated frequencies and intensities with an experimental IR or Raman spectrum, each band can be assigned to a specific molecular motion, providing a detailed confirmation of the molecule's structure.
Reaction Mechanism Modeling
Computational modeling provides a powerful lens through which to examine the intricate details of chemical reactions involving codeine. By simulating reaction pathways, the energetics and structures of transient species like transition states can be elucidated, offering a deeper understanding of reaction kinetics and thermodynamics.
Transition State Characterization
The characterization of transition states is fundamental to understanding the mechanism of any chemical transformation. For codeine and its derivatives, computational methods such as Density Functional Theory (DFT) have been employed to model reaction intermediates and transition states.
One area of interest has been the transition metal-catalyzed isomerization of codeine to hydrocodone. rsc.orgscite.airesearchgate.netscispace.com This reaction proceeds through a proposed mechanism involving the coordination of the allylic alcohol moiety of codeine to a metal center (e.g., rhodium), followed by a formal 1,3-hydrogen shift. scispace.com Computational modeling of this process would characterize the transition state as a transient species where the hydrogen atom is partially bonded to both the original and final carbon atoms, and the metal catalyst facilitates the electron rearrangement. The geometry of such a transition state would be highly constrained, and its energy would represent the activation barrier for the isomerization.
Another relevant area is the synthesis of halogenated codeine derivatives, which are key intermediates for further functionalization. nih.govresearchgate.net The preparation of 6α-halogeno-substituted codeine derivatives from the corresponding hydrogen halide salts under Mitsunobu conditions involves nucleophilic substitution at an allylic position. nih.gov The reaction can be subject to kinetic versus thermodynamic control, implying the existence of different transition states leading to isomeric products. Computational characterization of these transition states would reveal the geometric and electronic factors that favor one pathway over the other. For instance, the transition state leading to the kinetically favored product would have a lower activation energy.
DFT calculations have also been used to support proposed radical-mediated mechanisms for the functionalization of codeine derivatives. nih.gov These calculations can help to characterize the transition states of the radical reactions and provide evidence for the proposed mechanistic pathways. nih.gov
Kinetic and Thermodynamic Pathway Simulations
Simulations of kinetic and thermodynamic pathways are crucial for predicting the feasibility and outcome of chemical reactions. For codeine, a significant area of study has been its metabolism in the human body, which involves several enzymatic pathways.
The primary metabolic routes for codeine include O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation. nih.gov The conversion to morphine is of particular importance as morphine is a much more potent opioid agonist. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.
Physiologically Based Pharmacokinetic (PBPK) models have been developed to simulate the kinetics of codeine metabolism. These models incorporate enzymatic kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), to predict the plasma concentrations of codeine and its metabolites over time.
| Metabolic Pathway | Enzyme | Kinetic Parameter | Value |
| O-demethylation (Codeine to Morphine) | CYP2D6 | Km | Varies with phenotype |
| N-demethylation (Codeine to Norcodeine) | CYP3A4 | Km | Varies with phenotype |
| Glucuronidation (Codeine to Codeine-6-glucuronide) | UGT2B7 | Km | Varies with phenotype |
This interactive table provides a simplified overview of the kinetic parameters in codeine metabolism. The actual values can vary significantly between individuals due to genetic polymorphisms of the metabolizing enzymes.
Thermodynamic calculations, often performed using DFT, can provide insights into the relative stabilities of reactants, intermediates, products, and transition states. derpharmachemica.comresearchgate.net These calculations can help to rationalize the observed product distributions in chemical reactions. For instance, in the synthesis of codeine derivatives where both kinetic and thermodynamic products can be formed, thermodynamic calculations can predict which isomer is more stable and will be favored under equilibrium conditions.
Molecular Modeling of Supramolecular Interactions
The solid-state properties of a pharmaceutical compound are governed by the intricate network of non-covalent interactions within its crystal lattice. Molecular modeling is an indispensable tool for understanding and predicting these supramolecular interactions, such as hydrogen bonding and the formation of cocrystals.
Hydrogen Bonding Networks in Solid State and Solution
Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of codeine and its salts, playing a crucial role in determining their physical properties. researchgate.netrsc.org The codeine molecule possesses several functional groups capable of participating in hydrogen bonds, including the hydroxyl group (donor and acceptor), the ether oxygen (acceptor), and the tertiary amine (acceptor in the free base, donor in the protonated salt form). nih.gov
In the solid state, these groups engage in a complex network of hydrogen bonds with neighboring codeine molecules, counter-ions (such as bromide in this compound), and solvent molecules (in the case of hydrates). researchgate.netresearchgate.net For instance, in the crystal structure of codeine hydrobromide dihydrate, the bromide ion would act as a hydrogen bond acceptor, interacting with the protonated tertiary amine and the hydroxyl group of the codeine cation, as well as with water molecules. mdpi.comdrugbank.comnist.gov
Computational studies on the hydrates of codeine phosphate (B84403) have revealed the significant influence of water molecules on the hydrogen-bonding network and, consequently, on the crystal packing and morphology. researchgate.netrsc.org Molecular dynamics simulations can be employed to study the dynamics of hydrogen bonding in both the solid state and in solution, providing insights into the stability of different polymorphic forms and the solvation process. nih.govmdpi.comnih.govresearchgate.net
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction | Found in |
| Hydroxyl group (-OH) | Bromide ion (Br⁻) | Intermolecular | This compound (predicted) |
| Protonated amine (N⁺-H) | Bromide ion (Br⁻) | Intermolecular | This compound (predicted) |
| Water (H₂O) | Bromide ion (Br⁻) | Intermolecular | This compound dihydrate (predicted) |
| Hydroxyl group (-OH) | Ether oxygen | Intramolecular | Codeine |
| Hydroxyl group (-OH) | Hydroxyl group (-OH) | Intermolecular | Codeine crystals |
| Protonated amine (N⁺-H) | Phosphate ion (PO₄³⁻) | Intermolecular | Codeine phosphate |
This interactive table summarizes the potential hydrogen bonding interactions in *trans-codeine hydrobromide and related compounds based on known crystal structures and chemical principles.*
Cocrystal Structures and Their Stabilization Mechanisms
Pharmaceutical cocrystals are crystalline solids composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. saspublishers.comnih.govnih.gov The formation of cocrystals is a powerful strategy for modifying the physicochemical properties of active pharmaceutical ingredients.
Computational methods are increasingly used for the rational design and screening of cocrystal formers. researchgate.netnih.govrsc.orgmdpi.com These methods can predict the likelihood of cocrystal formation between an active pharmaceutical ingredient and a potential coformer. Techniques such as molecular electrostatic potential surface analysis, hydrogen bond propensity calculations, and lattice energy simulations are employed to assess the complementarity and strength of intermolecular interactions between the components. doi.orgnih.gov
A known example is the cocrystal of codeine with cyclopentobarbital (B1221192). mdpi.com In this structure, the two components are linked by a network of hydrogen bonds. mdpi.com The NH groups of the cyclopentobarbital molecule form hydrogen bonds with the nitrogen atom of the piperidine (B6355638) ring and the hydroxyl group of different codeine molecules. mdpi.com Additionally, the hydroxyl and methoxy (B1213986) groups of adjacent codeine molecules are involved in hydrogen bonding, further stabilizing the crystal structure. mdpi.com
The stabilization of cocrystal structures is a result of a delicate balance of various intermolecular forces, with hydrogen bonding often playing the primary role. nih.gov Computational modeling can quantify the energetic contributions of these different interactions, providing a detailed understanding of the factors that drive cocrystal formation and stability.
| Codeine Functional Group | Cyclopentobarbital Functional Group | Type of Interaction |
| Piperidine Nitrogen | Amine N-H | N···H-N Hydrogen Bond |
| Hydroxyl Oxygen | Amine N-H | O···H-N Hydrogen Bond |
| Hydroxyl Hydrogen | Carbonyl Oxygen | O-H···O=C Hydrogen Bond |
| Methoxy Oxygen | - | van der Waals |
This interactive table illustrates the key intermolecular interactions responsible for the stabilization of the codeine-cyclopentobarbital cocrystal.
Chemical Reactivity and Degradation Pathways of Trans Codeine Hydrobromide
Chemical Stability Under Various Conditions (e.g., pH, Temperature, Light)
The stability of codeine and its salts is influenced by several environmental factors. While specific data for isocodeine hydrobromide is limited, valuable insights can be drawn from studies on other codeine salts, such as the phosphate (B84403) and sulfate (B86663), to infer its stability profile.
pH: Aqueous solutions of codeine phosphate have been shown to be relatively stable at a pH of 3.5. nih.gov In general, the degradation of codeine in aqueous solutions is pH-dependent. Both acidic and basic conditions can catalyze degradation reactions. For instance, in the absence of strong buffer catalysts, codeine sulfate exhibits a long predicted shelf life at room temperature between pH 1 and 10.
Temperature: Temperature is a critical factor accelerating the degradation of codeine solutions. The rate of degradation reactions, including hydrolysis and oxidation, generally increases with rising temperature. Storage at elevated temperatures can lead to the formation of various degradation products. Studies on morphine and codeine in urine samples have shown concentration decreases over time at room temperature, with more stability observed at refrigerated and frozen temperatures.
Light: Exposure to light, particularly ultraviolet (UV) light, can induce photodegradation of codeine. Acidic solutions of codeine, when exposed to sunlight, have been shown to undergo autoxidation. Therefore, protection from light is a critical consideration for the storage of codeine-containing preparations to prevent the formation of light-induced degradation products. Codeine phosphate is explicitly noted to be sensitive to light.
The following table summarizes the expected stability of trans-codeine hydrobromide under different conditions, based on data from related codeine salts.
| Condition | Expected Stability of this compound | Key Considerations |
| pH | Most stable in slightly acidic conditions (around pH 3.5). | Susceptible to both acid- and base-catalyzed degradation. |
| Temperature | Degradation rate increases with temperature. | Storage at controlled room temperature or below is recommended. |
| Light | Sensitive to light, especially UV radiation. | Should be stored in light-resistant containers. |
Pathways of Enzymatic Transformation in In Vitro Systems
The in vitro enzymatic transformation of codeine is well-documented and provides a framework for understanding the likely metabolic fate of its isomer, isocodeine. The primary enzymes involved are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.
Cytochrome P450 (CYP) Mediated Biotransformations (e.g., O-Demethylation, N-Demethylation)
The metabolism of codeine is significantly influenced by the genetic polymorphism of CYP enzymes, particularly CYP2D6.
O-Demethylation: The conversion of codeine to morphine is primarily catalyzed by the CYP2D6 enzyme. mdpi.com This is a critical pathway as morphine is a more potent opioid agonist. It is plausible that isocodeine also undergoes O-demethylation by CYP2D6 to form its corresponding morphine analog, isomorphine. The efficiency of this conversion for isocodeine compared to codeine would be a key determinant of its pharmacological activity profile.
N-Demethylation: N-demethylation of codeine to norcodeine is mainly mediated by the CYP3A4 enzyme. nih.gov It is expected that isocodeine would also be a substrate for CYP3A4, leading to the formation of norisocodeine.
The following table outlines the expected major CYP-mediated biotransformations of this compound (isocodeine).
| Biotransformation | Primary Enzyme | Expected Metabolite |
| O-Demethylation | CYP2D6 | Isomorphine |
| N-Demethylation | CYP3A4 | Norisocodeine |
UDP-Glucuronosyltransferase (UGT) Mediated Conjugation Reactions
Glucuronidation is a major metabolic pathway for codeine, leading to the formation of more water-soluble metabolites that are readily excreted.
Approximately 50-70% of a codeine dose is converted to codeine-6-glucuronide (B1240514) by the UGT2B7 enzyme. clinpgx.org Given that isocodeine possesses a hydroxyl group at the C6 position, it is highly probable that it undergoes extensive glucuronidation at this site, catalyzed by UGT enzymes, likely including UGT2B7. The resulting metabolite would be isocodeine-6-glucuronide.
Other Enzymatic Cleavages and Modifications
Advanced Analytical Method Development for Chemical Research on Trans Codeine Hydrobromide
Development of High-Throughput Screening Methods for Chemical Analogues
High-Throughput Screening (HTS) has become an indispensable tool in drug discovery and chemical research for rapidly evaluating large libraries of chemical compounds. nih.govtdcommons.ai For research involving trans-codeine hydrobromide analogues, HTS enables the efficient identification of molecules with desired biological activities or properties.
The HTS process involves the automation of assays to test thousands of compounds per day. nih.gov This is achieved through the use of robotics, detectors, and specialized software to manage the entire workflow, from reagent preparation and compound management to data acquisition and analysis. nih.govtdcommons.ai For screening libraries of codeine analogues, cell-based assays are commonly performed in miniaturized formats, such as 96- or 384-well microtiter plates. nih.gov These assays can be designed to measure various biological responses, such as receptor binding affinity or the modulation of specific cellular pathways.
A key advantage of HTS is its ability to screen vast and diverse chemical libraries, including those generated through combinatorial chemistry. nih.gov This allows researchers to explore a wide chemical space around the core structure of this compound to identify novel analogues. The data generated from HTS campaigns can be used to build structure-activity relationship (SAR) models, which guide the design of next-generation compounds. Recent advancements have coupled HTS with analytical techniques like mass spectrometry, offering rapid and sensitive detection for screening emerging illicit drugs, a strategy applicable to opioid analogues. nih.gov
Table 1: Key Stages in High-Throughput Screening of Chemical Analogues
| Stage | Description | Key Technologies |
| Target Identification | Defining the biological target (e.g., receptor, enzyme) for screening. | Genomics, Proteomics |
| Assay Development | Creating a robust and sensitive assay to measure the compound's effect on the target. | Cell-based assays, Biochemical assays |
| Library Screening | Automated testing of a large collection of chemical compounds. | Robotics, Liquid handlers, Microplate readers |
| Data Analysis | Processing large datasets to identify "hits" – compounds with significant activity. | Informatics software, Statistical analysis |
| Hit Confirmation | Re-testing initial hits to confirm their activity and rule out false positives. | Dose-response curves, Secondary assays |
Methodologies for Trace Analysis of Related Substances and Chemical Impurities
Ensuring the chemical purity of this compound is critical for accurate research findings. Trace analysis methodologies are employed to detect and quantify minute amounts of related substances and process impurities. These impurities can arise from the synthetic route or degradation of the final product.
Commonly encountered impurities in codeine preparations can include other opium alkaloids and synthetic by-products such as thebaine, morphine, and 6-methylcodeine. documentsdelivered.comsynzeal.com The development of reliable analytical techniques is essential for the quality control of pharmaceutical formulations. researchgate.netnih.gov
Several advanced analytical techniques are utilized for this purpose:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and definitive method for identifying volatile and semi-volatile impurities. mdpi.com The gas chromatograph separates the individual components of a mixture, and the mass spectrometer provides characteristic fragmentation patterns that allow for unambiguous identification of each impurity. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of impurities. nih.gov Reversed-phase HPLC (RP-HPLC) systems using C8 or C18 columns are frequently reported for the analysis of codeine and related compounds. mdpi.com Coupling HPLC with detectors like UV-Vis spectrophotometry or mass spectrometry enhances its sensitivity and specificity.
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for analyzing small quantities of a sample. Capillary Zone Electrophoresis (CZE) has been successfully applied to separate codeine from its by-products, demonstrating that even small geometrical differences between molecules can be exploited for effective separation. documentsdelivered.com
Table 2: Comparison of Techniques for Trace Impurity Analysis
| Technique | Principle | Advantages | Common Impurities Detected |
| GC-MS | Separation based on volatility, detection by mass-to-charge ratio. | High sensitivity and specificity, definitive identification. | Volatile synthetic intermediates, degradation products. |
| HPLC-UV/MS | Separation based on polarity, detection by UV absorbance or mass. | Versatile, robust, widely applicable for quantification. | Morphine, Thebaine, other alkaloids. |
| Capillary Electrophoresis | Separation based on charge and size in an electric field. | High resolution, minimal sample consumption. | Thebaine, 6-methylcodeine, positional isomers. |
Electrochemical Methods for Compound Quantification and Redox Behavior
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification of electroactive compounds like this compound. nih.gov Codeine is an electroactive species that can be oxidized, and this property forms the basis for its electrochemical detection. nih.gov These techniques are valuable for both quality control in pharmaceutical formulations and for studying the redox mechanisms of the molecule. nih.gov
The core of this methodology involves measuring the current response of the analyte at a sensor electrode as a function of an applied potential. Various voltammetric techniques are employed:
Cyclic Voltammetry (CV): Provides a comprehensive overview of the oxidation and reduction processes of a compound. nih.gov
Differential Pulse Voltammetry (DPV): Offers high sensitivity and is well-suited for quantitative trace analysis. nih.gov An aptamer-based sensor combined with DPV has achieved remarkably low detection limits for codeine, in the picomolar range. mdpi.com
Square-Wave Voltammetry (SWV): Another sensitive technique that allows for rapid analysis. nih.gov
Amperometry: Often used for detection in flow-based systems, such as flow injection analysis (FIA), enabling automated measurements. mdpi.com
By studying the voltammetric data, researchers can gain insights into the redox potential, reaction kinetics, and thermodynamic parameters of the electrochemical processes involving this compound. nih.gov The development of modified electrodes, for instance, using carbon nanotubes or nanoparticles, can further enhance the sensitivity and selectivity of these methods.
Chromatographic Separation Techniques for Complex Mixtures (e.g., chiral chromatography for enantiomers)
Chromatography is the cornerstone of separation science and is indispensable for analyzing complex mixtures containing this compound and its related compounds. mdpi.com Techniques such as HPLC and GC are routinely used for separation and quantification. mdpi.commdpi.com
A significant challenge in the analysis of codeine and its derivatives is their stereochemistry. The codeine molecule contains five chiral centers, meaning it can exist in a large number of stereoisomeric forms (enantiomers and diastereomers). mdpi.com Enantiomers often have identical physical and chemical properties in an achiral environment but can exhibit profoundly different pharmacological and toxicological effects in the chiral environment of the body. mdpi.comwvu.edu Therefore, the separation and analysis of individual enantiomers are critical. nih.gov
Chiral Chromatography is the primary method used to resolve enantiomers. This can be achieved through two main approaches:
Direct Separation: This involves the use of a Chiral Stationary Phase (CSP) in an HPLC column. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers. mdpi.com These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral chromatographic column. mdpi.com
Besides HPLC, Capillary Electrophoresis (CE) has also emerged as a powerful technique for chiral separations, often by adding a chiral selector to the running buffer. wvu.edunih.gov These advanced separation techniques are essential for isolating and characterizing the specific stereoisomers of this compound and its analogues, which is crucial for understanding their specific biological activities.
Q & A
Q. Q. How can trans-Codeine hydrobromide research inform broader studies on opioid stereochemistry?
- Methodological Answer : Compare its pharmacokinetic profile with cis-isomers or derivatives (e.g., hydrocodone hydrobromide). Use comparative molecular field analysis (CoMFA) to map steric/electronic influences on receptor binding. Publish negative results to clarify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
